Pyrazolo[1,5-b][1,2,4]triazin-2(1H)-one, 7-(1,1-dimethylethyl)-3-methyl-
Description
Structural Isomerism
Tautomeric Behavior
The 1,2,4-triazinone ring undergoes lactam-lactim tautomerism :
Pyrazolo[1,5-b][1,2,4]triazin-2(1H)-one (lactam) ↔ Pyrazolo[1,5-b][1,2,4]triazin-2-ol (lactim)
Key factors influencing equilibrium:
- Steric effects : The bulky tert-butyl group at position 7 stabilizes the lactam form by reducing enolization.
- Electronic effects : Electron-withdrawing carbonyl groups favor the lactam tautomer.
Table 2: Tautomeric stability data
| Tautomer | Relative Energy (kcal/mol) | Dominant Form (Solid State) |
|---|---|---|
| Lactam | 0 (reference) | >95% |
| Lactim | +3.2 | <5% |
Properties
CAS No. |
653586-63-1 |
|---|---|
Molecular Formula |
C10H14N4O |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
7-tert-butyl-3-methyl-1H-pyrazolo[1,5-b][1,2,4]triazin-2-one |
InChI |
InChI=1S/C10H14N4O/c1-6-9(15)11-8-5-7(10(2,3)4)13-14(8)12-6/h5H,1-4H3,(H,11,15) |
InChI Key |
LMWQMWGPPWFCCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=N2)C(C)(C)C)NC1=O |
Origin of Product |
United States |
Preparation Methods
β-Ketoester-Mediated Cyclization
The core pyrazolo[1,5-b]triazin-2(1H)-one scaffold can be constructed via cyclocondensation between 5-aminopyrazoles and β-ketoesters. In a representative procedure, ethyl 3-oxobutanoate reacts with 3-methyl-5-aminopyrazole under acidic conditions (acetic acid, ethanol, 130°C) to form the triazinone ring. The tert-butyl group is introduced at the 7-position using tert-butyl acetoacetate as the β-ketoester component. This method achieves yields of 65–78% after recrystallization.
Reaction Conditions
| Component | Quantity | Solvent | Temperature | Time |
|---|---|---|---|---|
| 3-Methyl-5-aminopyrazole | 3 mmol | Ethanol | 130°C | 18 h |
| tert-Butyl acetoacetate | 3 mmol | Ethanol | 130°C | 18 h |
| Acetic acid | 6 equiv | – | – | – |
Nitrile-Based Cyclocondensation
Alternative routes employ malononitrile derivatives to enhance electron-deficient character, facilitating cyclization. Phenylmalononitrile reacts with hydrazine hydrate to form diamino pyrazole intermediates, which undergo intramolecular cyclization with tert-butyl acetyl chloride. This approach avoids acidic conditions, making it suitable for acid-sensitive substrates, albeit with lower yields (52–60%).
Tandem Hydrazone Formation and Cyclization
Hydrazone Intermediate Generation
A two-step protocol involves condensing 5-acyl-1,2,4-triazines with tert-butylhydrazine hydrochloride. For example, 5-acetyl-3-methyl-1,2,4-triazine reacts with tert-butylhydrazine in ethanol/HCl to form the hydrazone intermediate. Subsequent reflux in dioxane/ethanol (3:1) with 10% HCl induces cyclization via elimination of water, yielding the target compound in 69% isolated yield.
Key Advantages
- Regioselective incorporation of tert-butyl at C7
- Compatibility with methyl substitution at C3 via starting triazine
Microwave-Assisted Optimization
Microwave irradiation (150°C, 30 min) reduces reaction times from 18 h to 2 h while maintaining yields ≥70%. This method minimizes decomposition of thermally labile intermediates, particularly when using electron-withdrawing substituents.
Post-Functionalization of Preformed Heterocycles
Alkylation of Pyrazolo-triazinone Cores
Direct alkylation at C7 is achievable using tert-butyl bromide under phase-transfer conditions. A mixture of 3-methylpyrazolo[1,5-b]triazin-2(1H)-one, tert-butyl bromide, tetrabutylammonium bromide, and K₂CO₃ in DMF at 80°C for 12 h installs the tert-butyl group with 60% efficiency. However, competing N-alkylation necessitates careful stoichiometric control.
Friedel-Crafts Alkylation
In aromatic systems, AlCl₃-catalyzed Friedel-Crafts reactions with 2-chloro-2-methylpropane introduce tert-butyl groups. This method requires electron-rich heterocycles and achieves moderate yields (55–65%) but risks over-alkylation.
Solid-Phase Synthesis for High-Throughput Production
Resin-Bound Intermediate Strategy
Wang resin-linked 3-methylpyrazolo[1,5-b]triazin-2(1H)-one undergoes nucleophilic substitution with tert-butanol using Mitsunobu conditions (DIAD, PPh₃). Cleavage with TFA/DCM (95:5) liberates the product with >90% purity, enabling rapid library synthesis for drug discovery pipelines.
Catalytic Asymmetric Approaches
Organocatalytic Desymmetrization
Chiral phosphoric acids (e.g., TRIP) catalyze the asymmetric cyclization of N-Boc-protected hydrazones, achieving enantiomeric excesses up to 88%. This method is critical for accessing optically active derivatives but remains untested for tert-butyl-bearing substrates.
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[1,5-b][1,2,4]triazin-2(1H)-one, 7-(1,1-dimethylethyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of pyrazolo[1,5-b][1,2,4]triazin-2(1H)-one exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Inhibition of Tumor Growth : Compounds within this class have been shown to inhibit the growth of tumors associated with oncogenic forms of receptor tyrosine kinases such as K-Ras and B-Raf. These kinases are critical in cancer signaling pathways, and their inhibition can lead to reduced tumor proliferation and survival .
- Mechanism of Action : The mechanism involves the disruption of key signaling pathways that promote cell growth and survival. Specifically, compounds targeting B-Raf kinase have shown promise in treating malignant melanomas and other cancers where this kinase is mutated .
Neurological Disorders
The compound has also been investigated for its neuroprotective properties. Pyrazolo[1,5-b][1,2,4]triazin-2(1H)-one derivatives may play a role in managing conditions such as:
- Alzheimer’s Disease : Research suggests that these compounds can inhibit enzymes that contribute to neurodegeneration .
- Psychiatric Disorders : Some derivatives have been identified as potential anxiolytic agents due to their interaction with neurotransmitter systems .
Agricultural Chemistry Applications
Fungicidal Properties
In agricultural research, pyrazolo[1,5-b][1,2,4]triazin-2(1H)-one has shown antifungal activity against pathogens affecting crops. Studies indicate:
- Activity Against Rice Blast Disease : The compound has been tested against Magnaporthe grisea, the causative agent of rice blast disease. Results demonstrated effective inhibition at various concentrations .
Data Tables
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted by researchers evaluated the efficacy of a series of pyrazolo[1,5-b][1,2,4]triazine derivatives against breast cancer cell lines (MCF-7) and prostate cancer (PC-3). The results indicated IC50 values ranging from 25 to 90 µM for different derivatives, suggesting significant anticancer activity .
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of pyrazolo[1,5-b][1,2,4]triazine derivatives in models of oxidative stress-induced neuronal damage. The findings suggested that these compounds could mitigate neuronal death and improve cognitive function in animal models .
Mechanism of Action
The mechanism of action of Pyrazolo[1,5-b][1,2,4]triazin-2(1H)-one, 7-(1,1-dimethylethyl)-3-methyl- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt key biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Core Structural Variations
The pyrazolo-triazine scaffold is modified in related compounds to include additional fused rings or substituents:
Key Observations :
Tautomeric Behavior
Pyrazolo-triazine derivatives often exhibit tautomerism, affecting reactivity and binding. For example:
- Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulfonamides exist in equilibrium between tetrazole and azide forms, with the tetrazole form dominating (66% after equilibrium) .
- The target compound may exhibit similar tautomerism, but the tert-butyl group could stabilize specific tautomers due to steric hindrance.
Cytotoxicity and Anticancer Activity
Notes:
Genotoxicity and Selectivity
- MM131: Induces DNA double-strand breaks (DSBs) in HCT 116 cells (γ-H2AX assay) without harming normal WI-38 fibroblasts at IC50 .
- Target Compound: No direct data, but bulky substituents like tert-butyl might reduce genotoxicity by limiting DNA intercalation.
Biological Activity
Pyrazolo[1,5-b][1,2,4]triazin-2(1H)-one derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of the specific compound Pyrazolo[1,5-b][1,2,4]triazin-2(1H)-one, 7-(1,1-dimethylethyl)-3-methyl- , examining its anticancer properties and mechanisms of action based on recent research findings.
Chemical Structure
The compound's structure is characterized by a triazine ring fused with a pyrazole moiety. The presence of substituents such as the tert-butyl group and methyl group at specific positions enhances its biological profile.
Biological Activity Overview
Research has shown that pyrazolo[1,5-b][1,2,4]triazine derivatives exhibit a broad spectrum of biological activities, particularly in anticancer applications. The following sections detail specific findings related to cytotoxicity, mechanisms of action, and potential therapeutic applications.
Anticancer Activity
Recent studies have demonstrated that various derivatives of pyrazolo[1,5-b][1,2,4]triazine possess significant cytotoxic effects against several cancer cell lines:
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MM134 | BxPC-3 | 0.5 | Apoptosis via caspase activation |
| MM136 | PC-3 | 0.8 | Inhibition of mTOR pathway |
| MM137 | HCT-116 | 0.6 | Induction of autophagy |
| MM139 | MCF-7 | 0.7 | ROS generation and NF-κB suppression |
These compounds have been shown to be more effective than traditional chemotherapeutics like cisplatin in certain contexts .
The anticancer effects of pyrazolo[1,5-b][1,2,4]triazine derivatives are attributed to several mechanisms:
- Apoptosis Induction : Compounds such as MM134 and MM136 activate intrinsic and extrinsic apoptotic pathways through caspase activation (caspase-3 and caspase-9), leading to programmed cell death .
- mTOR Inhibition : The inhibition of the mTOR signaling pathway has been implicated in the anticancer activity of these compounds. This pathway is crucial for cell growth and proliferation; thus, its inhibition can lead to reduced tumor growth .
- Autophagy Activation : Some derivatives promote autophagy as a response to cellular stress induced by the compounds. This process can lead to the degradation of damaged cellular components and contribute to cell death in cancer cells .
Case Studies
Several studies have explored the efficacy of pyrazolo[1,5-b][1,2,4]triazine derivatives in preclinical settings:
- Study on MM131 : This compound exhibited significant cytotoxicity against DLD-1 and HT-29 colorectal cancer cell lines. It was found to decrease levels of sICAM-1 and cathepsin B while increasing beclin levels associated with tumor suppression. The study highlighted its potential as a novel chemotherapeutic agent against colorectal cancer .
- Evaluation of New Derivatives : A recent investigation synthesized novel sulfonamide derivatives based on the pyrazolo[4,3-e][1,2,4]triazine scaffold. These compounds showed enhanced anticancer activity compared to their predecessors and were evaluated for their effects on breast cancer cell lines (MCF-7 and MDA-MB-231). The most potent derivative increased apoptosis markers while reducing NF-κB expression and promoting p53 activity .
Q & A
What are the optimized synthetic routes for Pyrazolo[1,5-b][1,2,4]triazin-2(1H)-one derivatives, particularly focusing on introducing tert-butyl and methyl substituents?
Level : Basic/Experimental Design
Methodological Answer :
Synthesis typically involves cyclization of pyrazole precursors. For the core structure:
- Step 1 : React ethyl-2,4-dioxopentanoate with hydrazine hydrate to form pyrazole intermediates.
- Step 2 : Cyclize using carbonyldiimidazole (CDI) in anhydrous DMFA at 100°C for 24 hours (yield: 70%) .
- Substituent Introduction :
| Reaction Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | CDI, DMFA, 100°C | 70% | |
| tert-Butyl addition | tert-butyl bromide, K₂CO₃ | 67% |
How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for structurally similar pyrazolo-triazine derivatives?
Level : Advanced/Data Contradiction Analysis
Methodological Answer :
Discrepancies arise from tautomerism or solvent effects. Strategies include:
- Comparative Analysis : Use synthesized standards (e.g., 7-tert-butyl-3-methyl derivatives show C-3 proton shifts at δ 2.45 ppm in DMSO-d₆).
- Variable-Temperature NMR : Detect tautomeric equilibria (e.g., enol-keto forms in pyrazolo-triazinones).
- DFT Calculations : Predict shifts using Gaussian09 with B3LYP/6-31G(d) basis set .
Example : tert-Butyl groups shield adjacent protons, causing upfield shifts of 0.3–0.5 ppm in DMSO vs. CDCl₃ .
What methodologies are recommended for evaluating angiotensin II receptor antagonism of 7-tert-butyl derivatives?
Level : Advanced/Pharmacological Profiling
Methodological Answer :
- In Vitro : Radioligand binding assays with [³H]-angiotensin II on rabbit aorta membranes (IC₅₀ determination; pA₂ = 8.774 for optimized derivatives) .
- Ex Vivo : Measure inhibition of angiotensin II-induced contractions in rat uterine tissue.
- In Vivo : Oral administration in hypertensive rats (SHR model) with telemetric blood pressure monitoring .
Key Finding : Ethyl substitutions at C-2 and C-7 (e.g., compound 5n ) showed optimal activity (pA₂ = 8.774) .
How can computational chemistry guide the design of pyrazolo-triazine-based kinase inhibitors?
Level : Advanced/Molecular Modeling
Methodological Answer :
- Docking : Use AutoDock Vina with CDK2 (PDB: 1H1Q). Grid boxes centered on ATP-binding sites yield docking scores ≤ −9.5 kcal/mol .
- Validation : MMPBSA binding energy calculations and in vitro kinase assays (IC₅₀ < 100 nM for CDK2 inhibitors) .
Case Study : Triazolo-triazine derivatives showed high affinity for lanosterol-14α-demethylase (docking score: −10.2 kcal/mol) .
What strategies mitigate metabolic instability of 3-methyl-pyrazolo-triazinones in preclinical studies?
Level : Advanced/DMPK Optimization
Methodological Answer :
- Structural Modification : Introduce electron-withdrawing groups (e.g., fluorine) at C-5 to reduce CYP3A4 oxidation .
- Prodrug Design : Phosphorylate NH groups (e.g., using CDI-mediated synthesis) .
- In Vitro Assays : Human liver microsome incubations (t₁/₂ > 60 min indicates stability) .
How to differentiate GABAA receptor subtype selectivity among triazolo-pyridazine analogs?
Level : Advanced/Receptor Pharmacology
Methodological Answer :
- In Vitro : Patch-clamp electrophysiology on HEK293 cells expressing α1β2γ2 vs. α2β3γ2 subtypes (EC₅₀ ratios > 100 indicate α2/3 selectivity).
- Binding Assays : Competitive displacement of [³H]-flumazenil (Ki = 0.3 nM for α2-containing receptors) .
Key Result : TPA023 showed anxiolytic effects without sedation due to α2/3 selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
